(E)-6-(tert-butyl)-3-(2-(3-hydroxy-4-methoxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one
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Overview
Description
(E)-6-(tert-butyl)-3-(2-(3-hydroxy-4-methoxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with a tert-butyl group and a hydrazinyl group linked to a benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(tert-butyl)-3-(2-(3-hydroxy-4-methoxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one typically involves a multi-step process:
Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Hydrazinyl Substitution: The hydrazinyl group is attached to the triazine ring through nucleophilic substitution reactions.
Benzylidene Formation: The final step involves the condensation of the hydrazinyl-triazine intermediate with 3-hydroxy-4-methoxybenzaldehyde under acidic or basic conditions to form the benzylidene moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(E)-6-(tert-butyl)-3-(2-(3-hydroxy-4-methoxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzylidene ring can be oxidized to form corresponding ketones or quinones.
Reduction: The hydrazinyl group can be reduced to form hydrazones or amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of hydrazones or amines.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-6-(tert-butyl)-3-(2-(3-hydroxy-4-methoxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Research focuses on its activity against various diseases, including cancer, infectious diseases, and inflammatory conditions. Its ability to modulate specific molecular targets makes it a promising lead compound for drug development.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for incorporation into materials with enhanced properties, such as improved durability, resistance to degradation, and specific functional attributes.
Mechanism of Action
The mechanism of action of (E)-6-(tert-butyl)-3-(2-(3-hydroxy-4-methoxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structural features, such as the hydrazinyl and benzylidene groups, enable it to form specific interactions with these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of receptor signaling, and disruption of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
6-(tert-butyl)-3-(2-(3-hydroxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one: Lacks the methoxy group on the benzylidene ring.
6-(tert-butyl)-3-(2-(4-methoxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one: Lacks the hydroxyl group on the benzylidene ring.
6-(tert-butyl)-3-(2-(3,4-dihydroxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one: Contains two hydroxyl groups on the benzylidene ring.
Uniqueness
(E)-6-(tert-butyl)-3-(2-(3-hydroxy-4-methoxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one is unique due to the presence of both hydroxyl and methoxy groups on the benzylidene ring. This dual substitution pattern enhances its chemical reactivity and potential for diverse interactions with molecular targets. Additionally, the combination of the tert-butyl group and the hydrazinyl-triazine core provides a distinct structural framework that sets it apart from similar compounds.
Properties
IUPAC Name |
6-tert-butyl-3-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-15(2,3)12-13(22)17-14(20-18-12)19-16-8-9-5-6-11(23-4)10(21)7-9/h5-8,21H,1-4H3,(H2,17,19,20,22)/b16-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUNQAPUEHHKPK-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(NC1=O)NN=CC2=CC(=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN=C(NC1=O)N/N=C/C2=CC(=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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